Ferric chloride hexahydrate

Catalog No.
S1520249
CAS No.
10025-77-1
M.F
Cl3FeH2O
M. Wt
180.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric chloride hexahydrate

CAS Number

10025-77-1

Product Name

Ferric chloride hexahydrate

IUPAC Name

trichloroiron;hydrate

Molecular Formula

Cl3FeH2O

Molecular Weight

180.21 g/mol

InChI

InChI=1S/3ClH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3

InChI Key

VITRLXDSBBVNCZ-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3]

solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol.
Slightly sol in carbon disulfide, practically insol in ethyl acetate.
Sol in glycerol
430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C
Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane.
Solubility in water, g/100ml at 20 °C: 92 (reaction)

Synonyms

Atofen; Ferric Chloride Hexahydrate; Ferric Trichloride Hexahydrate; Iron Chloride (FeCl3.6H2O); Iron Perchloride Hexahydrate; Iron Trichloride Hexahydrate; Iron(3+) Chloride Hexahydrate; Iron Chloride (FeCl3) Hexahydrate

Canonical SMILES

O.Cl[Fe](Cl)Cl

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals.
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Iron trichloride is an iron coordination entity. It has a role as a Lewis acid and an astringent.
See also: Ferric cation (has active moiety).

Ferric chloride hexahydrate (CAS 10025-77-1) is a highly soluble, deliquescent iron(III) salt widely procured as a primary coagulant in municipal water treatment, a precision etchant in printed circuit board (PCB) manufacturing, and a versatile Lewis acid catalyst in organic synthesis [1]. Unlike its anhydrous counterpart, the hexahydrate form incorporates six water molecules into its crystal lattice, resulting in a low melting point of approximately 37°C and a density of 1.82 g/cm³ [1]. This hydration quenches the extreme Lewis acidity and violent exothermic reactivity associated with the anhydrous form, making it significantly safer and more manageable for bulk aqueous dissolution . Commercially, it is valued for its high aqueous solubility (92 g/100 mL at 20°C) and its ability to rapidly hydrolyze to form active ferric hydroxide flocs, which are critical for trapping heavy metals and suspended solids [1].

Substituting ferric chloride hexahydrate with anhydrous ferric chloride or alternative iron salts like ferric sulfate introduces severe process and safety risks. Anhydrous FeCl3 is highly hygroscopic and reacts violently with water, releasing intense heat and corrosive hydrogen chloride fumes, which necessitates specialized dosing equipment and stringent environmental controls [1]. In contrast, the hexahydrate form dissolves smoothly without hazardous exotherms, ensuring safer handling in open-tank environments. Furthermore, substituting with ferric sulfate or aluminum-based coagulants often degrades performance in heavy metal remediation; ferric chloride provides a higher density of active adsorption sites for metalloids like arsenic, achieving compliance at significantly lower dosing rates [2]. In catalytic applications, the hydration sphere of the hexahydrate modulates its Lewis acidity, fundamentally altering regioselectivity—such as favoring C-acylation over O-acylation—compared to the anhydrous benchmark, meaning direct substitution will compromise target yields and impurity profiles [3].

Processability and Safety: Elimination of Violent Dissolution Exotherms

In bulk aqueous preparation, the hydration state of ferric chloride dictates the thermal safety of the process. Anhydrous ferric chloride exhibits a highly exothermic heat of solution, which can cause localized boiling, splashing of corrosive liquids, and the release of HCl gas if not carefully metered into water . Ferric chloride hexahydrate, already containing six moles of water per mole of iron, dissolves smoothly in water (solubility of 92 g/100 mL at 20°C) without the violent heat release[REFS-1, REFS-2]. This allows for rapid, safe batch preparation of 40% w/w etching or coagulant solutions using standard mixing equipment, drastically reducing the required capital investment in thermal management and vapor scrubbing systems compared to anhydrous handling [1].

Evidence DimensionDissolution Exotherm and Handling Safety
Target Compound DataSmooth dissolution, no violent exotherm, safe for rapid batch mixing.
Comparator Or BaselineAnhydrous Ferric Chloride (Violent exothermic reaction upon hydration, risk of boiling/HCl release).
Quantified DifferenceComplete elimination of dangerous dissolution exotherms.
ConditionsBulk aqueous dissolution at ambient temperature.

Eliminating the violent exotherm allows facilities to use simpler, safer, and less expensive mixing infrastructure for preparing bulk aqueous solutions.

Superior Arsenic and Antimony Removal in Water Treatment

For the remediation of metalloids in wastewater, ferric chloride hexahydrate demonstrates superior adsorption capacity compared to alternative coagulants. Studies on arsenic (As(V)) and antimony (Sb(III)) removal indicate that FeCl3·6H2O achieves over 90% removal efficiency at lower dosing rates than aluminum sulfate or polymeric ferric sulfate [REFS-3, REFS-4]. The chloride counter-ion and the specific hydrolysis pathway of the hexahydrate lead to a higher density of active surface adsorption sites on the resulting ferric hydroxide flocs [1]. Consequently, facilities can achieve regulatory compliance (e.g., <10 µg/L As) with a lower overall chemical footprint and reduced sludge volume compared to sulfate-based iron or aluminum coagulants [REFS-3, REFS-4].

Evidence DimensionCoagulant dosing required for >90% heavy metal removal.
Target Compound DataHigh efficiency at lower doses (e.g., complete As(V) removal at optimized low ppm doses).
Comparator Or BaselineFerric sulfate and Aluminum sulfate (Require higher dosing and yield lower removal efficiencies at equivalent concentrations).
Quantified DifferenceHigher density of adsorption sites leading to lower required dosing for regulatory compliance.
ConditionsCoagulation-flocculation of As(V) or Sb(III) contaminated groundwater at neutral pH.

Lower dosing requirements reduce direct chemical procurement costs and minimize the expenses associated with hazardous sludge disposal.

Modulated Lewis Acidity for Selective Organic Synthesis

The presence of coordinated water molecules in FeCl3·6H2O significantly alters its behavior as a Lewis acid catalyst compared to the anhydrous form. In the catalytic chloroacetylation of phenols and methoxyphenols, anhydrous FeCl3 aggressively promotes O-acylation [1]. In contrast, the hexahydrate form, due to the steric and electronic modulation by its water ligands, specifically enhances C-acylation to yield hydroxyphenacyl chlorides [1]. Furthermore, in the esterification of steroid alcohols (like cholesterol) with fatty acids, FeCl3·6H2O acts as a highly efficient, mild catalyst, achieving up to 100% yield in 24 hours under azeotropic reflux, avoiding the harsh, tar-forming degradation often seen with stronger, anhydrous Lewis acids[2].

Evidence DimensionCatalytic regioselectivity and yield in acylation/esterification.
Target Compound DataPromotes C-acylation; achieves up to 100% yield in steroid esterification without harsh degradation.
Comparator Or BaselineAnhydrous Ferric Chloride (Favors O-acylation; higher risk of substrate degradation due to unquenched Lewis acidity).
Quantified DifferenceFundamental shift in reaction pathway (C- vs O-acylation) and improved yield for sensitive substrates.
ConditionsCatalytic chloroacetylation of phenols; esterification of steroid alcohols under reflux.

Procuring the hexahydrate ensures the correct regioselectivity and prevents product degradation when synthesizing specific pharmaceutical intermediates or fine chemicals.

Municipal and Industrial Wastewater Treatment

Ideal for facilities needing to remove heavy metals (arsenic, antimony) and suspended organic matter, where its rapid hydrolysis to ferric hydroxide flocs outperforms aluminum-based and sulfate-based coagulants at lower doses [2].

Printed Circuit Board (PCB) and Metal Etching

The preferred precursor for formulating 40% w/w aqueous etching solutions, as it dissolves safely without the violent exotherms and hazardous fuming associated with anhydrous ferric chloride[1].

Mild Lewis Acid Catalysis in Fine Chemicals

The catalyst of choice for the regioselective C-acylation of phenols and the esterification of sensitive steroid alcohols, where the unquenched acidity of anhydrous FeCl3 would cause unwanted side reactions or degradation [3].

Physical Description

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals.
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid
Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS]
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS.

Color/Form

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.852058 g/mol

Monoisotopic Mass

178.852058 g/mol

Boiling Point

599 °F at 760 mmHg (Decomposes) (NTP, 1992)
About 316 °C

Heavy Atom Count

5

Density

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink
2.90 at 25 °C
Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/
2.9 g/cm³

Decomposition

When heated to decomposition it emits highly toxic fumes of /hydrogen chloride/.

Melting Point

583 °F (NTP, 1992)
[ACGIH] approximately 300 °C
304 °C
Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/
37 °C

UNII

U38V3ZVV3V

Related CAS

10025-77-1 (hexahydrate)
20074-52-6 (Parent)

Therapeutic Uses

VET: Locally, as astringent and hemostatic, and occasionally in styptic dehorning powder mixtures. "Strong solution" ...was once popular hemostatic after removal of dew-claws, warts, etc. Tincture of ferric chloride... /is/ used as local hemostatic, and in pharyngitis or stomatitis... /used on/ catarrhal canaries for local and hematinic benefits.
/Ferric chloride/ hexahydrate /is used/ as an astringent, styptic.
Ferric salts have been used as astringents in the treatment of some skin disorders. /Ferric salts/

Vapor Pressure

1 mmHg at 381 °F (NTP, 1992)
VP: 1 mm Hg at 194.0 °C
VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C
Vapor pressure at 20 °C: negligible

Absorption Distribution and Excretion

An ovine model of maternal iron poisoning in pregnancy was used to examine the placental transport of deferoxamine and ferrioxasmine and to follow maternal and fetal serum iron concentrations when maternal serum iron levels exceeded total iron-binding capacity. Ewes in the third stage of gestation underwent hysterectomy and delivery of the fetal head through an abdominal incision while under ketamine and halothane anesthesia. The fetal external jugular vein was catheterized for sampling of venous blood while the fetus remained in utero. Administration of deferoxamine mesylate or ferrioxamine mesylate IV to ewes was not accompanied by measurable deferoxamine or ferrioxamine in fetal blood. In a final experiment, four gravid ewes in a control group received 2 mg/kg maternal body wt iron IV over 60 minutes. An experimental group comprision another four ewes received similar doses of iron but then received 50 mg/kg deferoxamine mesylate IV over 15 minutes. Control and deferoxamine ewes reached similar peak maternal serum iron concentration (2,479 + or - 266 and 2,121 + or - 343 ug/dL, respectively). The markedly elevated maternal serum iron concentrations were not accompanied by meaningful elevations in fetal serum iron level over baseline values. Maternal deferoxamine infusion resulted in a more rapid fall in maternal serum iron concentrations but had no effect on fetal serum iron levels. The ovine fetus appears to be protected from elevated maternal serum iron concentrations in the last trimester of prenancy. It could not be demonstrated that meaningful quantities of deferoxamine or ferrioxamine cross the placenta in the last trimester.

Associated Chemicals

Iron chloride, hexahydrate;10025-77-1

Wikipedia

Iron(III) chloride
Calcium_aluminosilicate

Drug Warnings

...A 25-y-old woman presented with vomiting after ingestion of 200 mL ferric chloride solution (pH 1.0). She had hypoxemia and severe metabolic acidosis with respiratory alkalosis initially. Three hours after her ingestion she presented with drowsy consciousness, tachycardia, tachypnea and protracted vomiting. Laboratory studies showed leukocytosis, elevated glucose, aspartate aminotransferase, amylase, lactate dehydrogenase, and total bilirubin, coagulation defect and hemolysis. Aspiration pneumonia and vision loss were also noted. Four hours after ingestion cardiopulmonary arrest suddenly occurred after severe vomiting and she expired. Toxicological studies showed marked elevation of serum iron (2440 ug/dL); the estimated oral dose of ferric chloride was equivalent to 11.52 g (230 mg/kg) of elemental iron. This patient did not receive deferoxamine due to rapid deterioration and a late diagnosis.
Warning /VET/ ...Rarely used internally unless well diluted with water or several parts of glycerin to avoid local irritant effects. Even then, adequate dosage is often unattainable.

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Astringent

Methods of Manufacturing

... Produced industrially by reaction of dry chlorine with scrap iron at 500-700 °C. The process is known as direct chlorination.
... Carried out in a reactor with an acid-resistant liner, iron scrap and dry chlorine gas react in a eutectic melt of iron(III) chloride and potassium or sodium chloride ... First, iron scrap is dissolved in the melt at 600 °C and oxidized to iron(II) chloride by iron(III) chloride. Iron(II) chloride then reacts with chlorine to yield iron(III) chloride, which sublimes and is collected in cooled condensation chambers.
Action of chlorine on ferrous sulfate or chloride.
Commercial process generally involves the reaction of chlorine gas on red hot iron.
For more Methods of Manufacturing (Complete) data for FERRIC CHLORIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Not Known or Reasonably Ascertainable
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Iron chloride (FeCl3): ACTIVE
/Has been patented for use/ in the manufacture of catalytic asphalt.

Analytic Laboratory Methods

Method 407C: Potentiometric method. The method is suitable for colored or turbid samples in which color indicated end points might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode system. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9250: Chloride (Colorimetric, Automated Ferricyanide). Method 9250 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. The applicable range is 1 to 250 mg chloride/l of sample. No significant interferences were noted. In a single laboratory using surface water samples at concentrations of 1, 100, and 250 mg chloride/l the standard deviation was + or - 0.3. In a single laboratory using surface water samples at concentrations of 10 and 100 mg chloride/l, recoveries were 97% and 100%, respectively. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

Storage Conditions

Solution of ferric chloride should be stored in polyethylene bottles and should be protected from exposure to light and heat. ...If solutions ...become cloudy, they should be discarded. Solution stored in glass bottles must be refrigerated. Solution stored in glass bottles may reach alkali from glass and the rubber stoppers, forming yellow precipitate of ferric oxide.
Keep well closed.

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/L Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/L ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. Fe(III) did not affect Al disappearance at any point during perfusion (p>0.05 for all concentrations of Al perfusion media). Al appeared after the 60 min perfusion period in both systemic and portal blood. Both Fe(II) and Fe(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the Al level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of Al before entering the peripheral circulation. Fe(III) did not affect Al absorption during 60 min perfusion for all concentrations of Al perfusion media (0.10< p<0.25). /Ferric chloride hexahydrate/
Benzo(a)pyrene (0.5 mg), in itself weakly carcinogenic, when given in combination with ferric chloride (0.16 mg) or iodine (0.2 mg), alone noncarcinogen, induced a number of tumors of different parts of the respiratory tract of Syrian golden hamsters.

Dates

Last modified: 04-14-2024

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